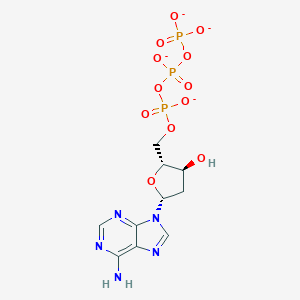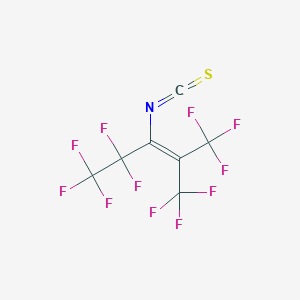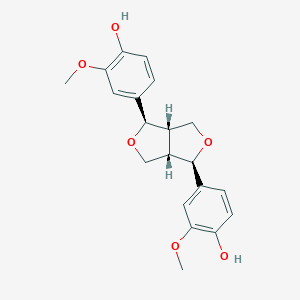
(-)-Pinoresinol
描述
(-)-pinoresinol is an enantiomer of pinoresinol having (-)-1R,3aS,4R,6aS-configuration. It has a role as a plant metabolite.
This compound is a natural product found in Symplocos setchuensis, Symplocos glomerata, and other organisms with data available.
属性
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-NSMLZSOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-pinoresinol?
A1: this compound has a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol.
Q2: How can this compound be identified spectroscopically?
A2: The structure of this compound can be elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, DEPT, and ESI-MS. [, , , , ]
Q3: What is the mechanism of action for the anti-inflammatory effects of this compound?
A3: this compound monomethyl ether (PME), a derivative of this compound, has been shown to inhibit the translocation of p65-nuclear factor-κB (NF-κB) into the nucleus in Raw 264.7 macrophage cells. [] This inhibition reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor (TNF-α), and prostaglandin E2 (PGE2). []
Q4: How does this compound contribute to the potential anti-cancer activity of flaxseed?
A4: Flaxseed is a rich source of (-)-secoisolariciresinol diglucoside (SDG), a mammalian lignan precursor that exhibits cancer chemopreventive activity. [] this compound diglucoside, also found in flaxseed, likely plays a role in this activity due to its structural similarity to SDG. []
Q5: What other biological activities have been reported for this compound?
A5: this compound, along with other lignans, has been shown to bind to human sex hormone-binding globulin (SHBG). [] This binding suggests potential benefits for conditions like benign prostatic hyperplasia (BPH), although further research is needed. []
Q6: Which enzymes are involved in the biosynthesis of this compound?
A6: this compound is synthesized through a pathway that involves several enzymes, including dirigent proteins and pinoresinol-lariciresinol reductases (PLRs). [, , ]
Q7: How do dirigent proteins contribute to the stereospecificity of this compound formation?
A7: Dirigent proteins control the stereoselective coupling of coniferyl alcohol radicals, ensuring the formation of optically pure this compound. [] These proteins guide the reaction towards the production of specific enantiomers. []
Q8: How does the enantiospecificity of PLRs affect the composition of lignans in flax?
A8: Flaxseed contains both SS-(+)- and RR-(-)-secoisolariciresinol diglucosides, while the aerial parts primarily accumulate RR-(-)-secoisolariciresinol derivatives. [] This difference arises from the activity of two PLR isoforms: PLR-LU1, specific for SS-(+)-secoisolariciresinol formation, and PLR-LU2, responsible for RR-(-)-secoisolariciresinol synthesis. [] The differential expression of these PLRs in different plant parts determines the final enantiomeric composition of lignans. [, ]
Q9: In what plant species and parts has this compound been identified?
A9: this compound has been isolated from various plant species, including Daphne giraldii, Daphne pseudo-mezereum, Litchi chinensis, Machilus robusta, Morinda citrifolia, Panicum dichotomiflorum, Phoebe tavoyana, Selaginella sinensis, Sophora tonkinensis, Stellera chamaejasme, Styrax japonica, Urtica dioica, Vitex negundo var. cannabifolia, Wikstroemia indica, and Xanthium sibiricum. [, , , , , , , , , , , , , , , , , , , , , ] It is found in various plant parts, including roots, stems, leaves, fruits, and seeds. [, , , , , , , , , , , , , , , , , , , , , ]
Q10: What happens to this compound during acid-catalyzed phenolation?
A10: Under acidic conditions and high temperatures, this compound undergoes a series of transformations, including the cleavage of the C1-Cα bond and the formation of various naphthalene and diphenylmethane derivatives. [] This process, known as phenolation, is commonly used to modify lignin for industrial applications. []
Q11: What are the potential applications of this compound in the pharmaceutical or food industries?
A11: Due to its anti-inflammatory, antioxidant, and potential anti-cancer properties, this compound is a promising candidate for developing functional foods and nutraceuticals. [, ] Further research is needed to explore its potential therapeutic applications.
Q12: What are the main challenges in utilizing this compound for industrial applications?
A12: One of the main challenges in utilizing this compound is its low natural abundance in plants, making extraction and purification processes costly. [] Additionally, its stability and bioavailability need to be addressed for effective utilization in food or pharmaceutical formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
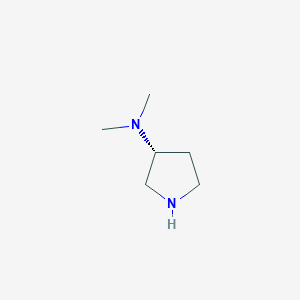

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)
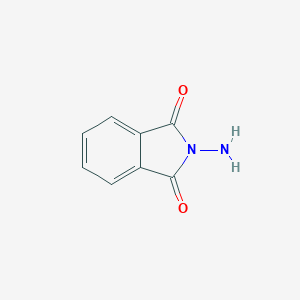
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)
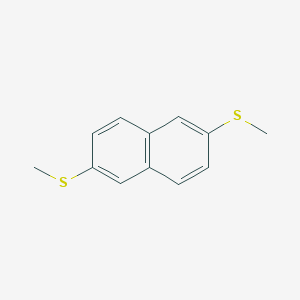


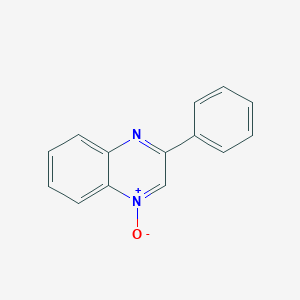
![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
